

Z-VAD-FMK: A Technical Guide to Elucidating Cell Death Pathways

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Compound of Interest

Compound Name: Z-FK-ck

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Introduction

Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. The intricate signaling networks governing these pathways, primarily apoptosis, necroptosis, and pyroptosis, are of paramount interest in both basic research and therapeutic development. A key tool in dissecting these pathways is the synthetic peptide Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone). This in-depth technical guide provides a comprehensive overview of Z-VAD-FMK, its mechanism of action, and its critical role in differentiating between various forms of regulated cell death. This guide includes detailed experimental protocols, quantitative data, and visual representations of the signaling pathways to aid researchers in their study of cellular demise.

Z-VAD-FMK: Core Concepts

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor.[1] Caspases are a family of cysteine-aspartic proteases that play a central role in the execution of apoptosis and in the inflammatory response associated with pyroptosis.[2] Z-VAD-FMK's broad-spectrum inhibitory activity is achieved by its peptide sequence (Val-Ala-Asp) which mimics the caspase cleavage site, and a fluoromethylketone (FMK) moiety that irreversibly binds to the catalytic site of caspases, thereby blocking their activity.[2] The O-methylation of the aspartic acid residue enhances its stability and cell permeability.[3]

Chemical and Physical Properties

Property	Value	Reference
Full Name	Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone	[4]
Synonyms	Z-VAD(OMe)-FMK, Caspase Inhibitor VI	[5][6]
Molecular Formula	C ₂₂ H ₃₀ FN ₃ O ₇	[2]
Molecular Weight	467.49 g/mol	[7]
Appearance	Translucent film or off-white semi-solid	[2]
Solubility	Soluble in DMSO (e.g., 10 mg/mL or 20 mM)	[2]

Mechanism of Action

Z-VAD-FMK functions as an irreversible inhibitor of a broad range of caspases. It potently inhibits human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the notable exception of caspase-2.[2] It also demonstrates inhibitory activity against murine caspases, including caspase-1, caspase-3, and caspase-11.[2] The irreversible binding to the catalytic site of these proteases effectively halts the proteolytic cascade that is characteristic of caspase-dependent cell death pathways.[2]

Quantitative Data: Inhibitory Profile of Z-VAD-FMK

The efficacy of Z-VAD-FMK as a pan-caspase inhibitor is demonstrated by its half-maximal inhibitory concentration (IC₅₀) values against various caspases. While a comprehensive dataset from a single source is not readily available, the following table compiles reported IC₅₀ values to provide a comparative overview of its inhibitory potency.

Caspase Target	IC50 Value (in vitro)	Reference(s)
Pan-Caspase	0.0015 - 5.8 mM (cell-dependent)	[4] [7]
Caspase-1	Potent inhibitor	[2]
Caspase-3	Potent inhibitor	[2]
Caspase-4	Potent inhibitor	[2]
Caspase-5	Potent inhibitor	[2]
Caspase-6	Potent inhibitor	[2]
Caspase-7	Potent inhibitor	[2]
Caspase-8	Potent inhibitor	[2]
Caspase-9	Potent inhibitor	[2]
Caspase-10	Potent inhibitor	[2]
Caspase-11 (murine)	Potent inhibitor	[2]

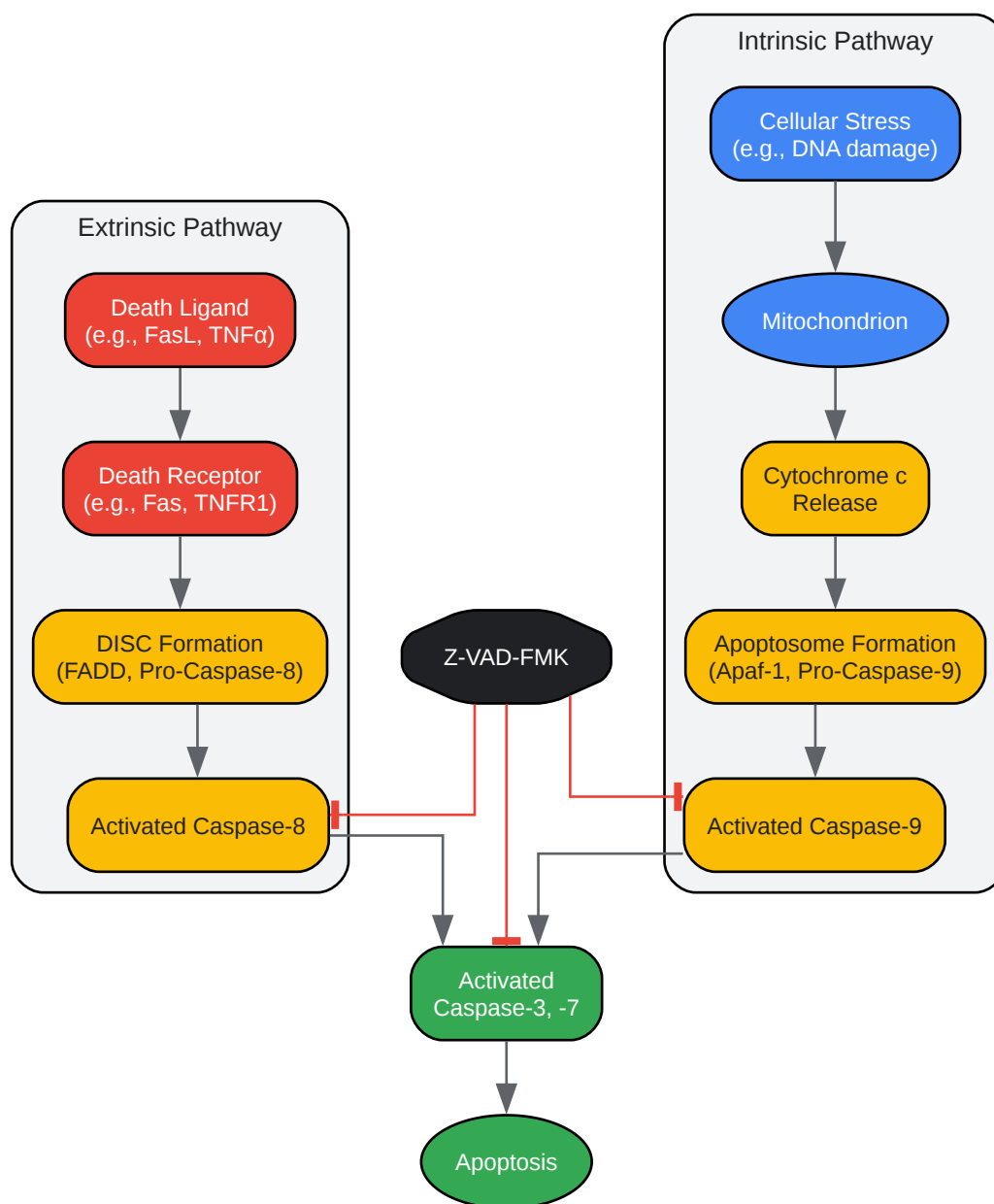
Note: IC50 values can vary depending on the specific assay conditions, substrate used, and the source of the enzyme.

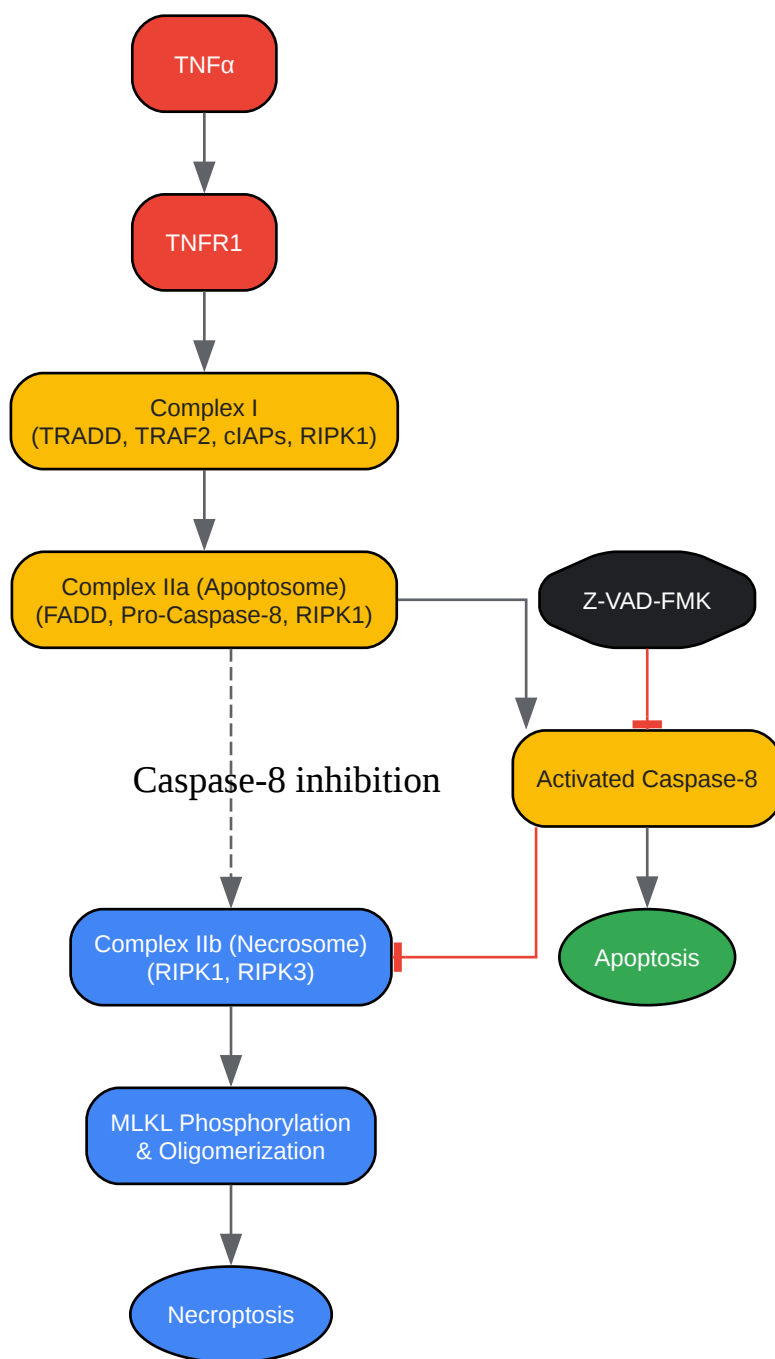
Delineating Cell Death Pathways with Z-VAD-FMK

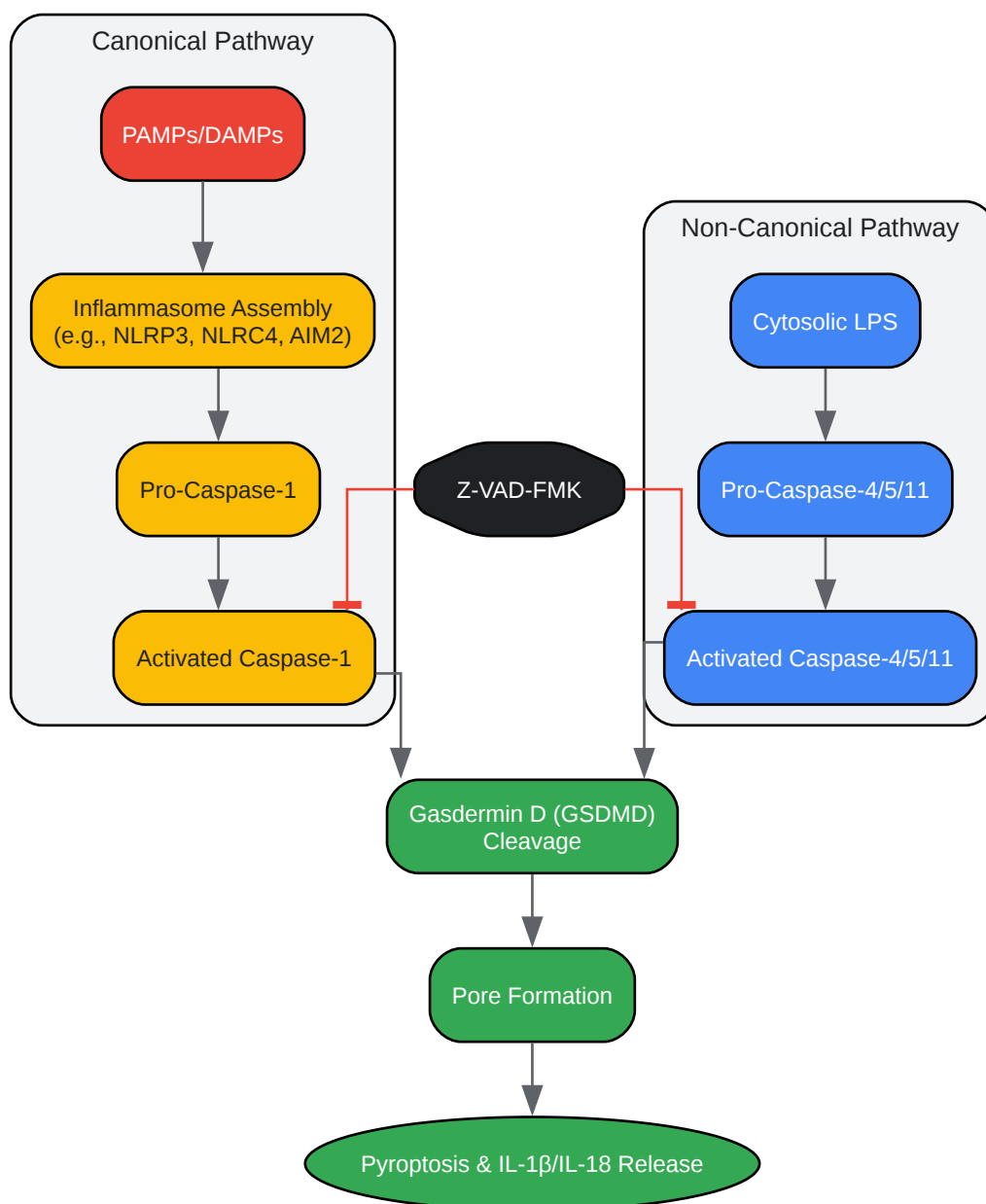
A primary application of Z-VAD-FMK is to distinguish between different regulated cell death pathways. Its ability to inhibit caspases makes it a powerful tool to probe the involvement of apoptosis and pyroptosis, and paradoxically, to induce necroptosis.

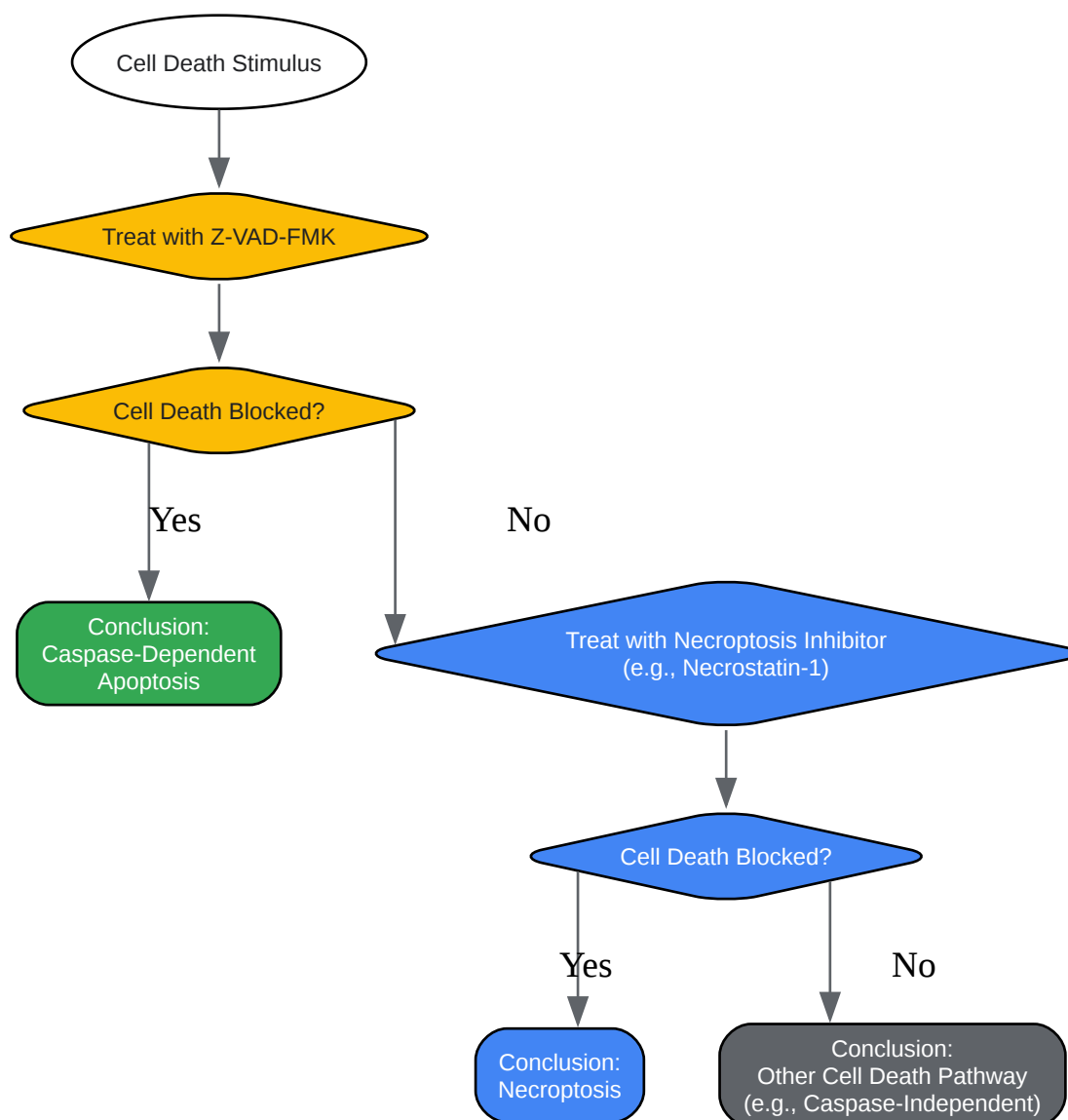
Investigating Apoptosis

Apoptosis is a caspase-dependent form of programmed cell death. Z-VAD-FMK, by inhibiting both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), can effectively block the apoptotic cascade. This makes it an invaluable tool for confirming the role of caspases in a given cell death stimulus.









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References

- 1. invivogen.com [invivogen.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.com.cn]

- 3. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medkoo.com [medkoo.com]
- 7. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
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